molecular formula C12H24O11 B1678288 Isomalt CAS No. 64519-82-0

Isomalt

Número de catálogo: B1678288
Número CAS: 64519-82-0
Peso molecular: 344.31 g/mol
Clave InChI: SERLAGPUMNYUCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Aplicaciones Científicas De Investigación

Introduction to Isomalt

This compound is classified as a polyol, specifically a sugar substitute that offers a sweet taste with significantly lower caloric content compared to traditional sugars. It is characterized by its low glycemic index, making it suitable for diabetic-friendly products. The compound is primarily used in the food industry due to its ability to mimic the physical and sensory properties of sugar while providing additional health benefits.

Food Industry

Nutritional Benefits:

  • Low Glycemic Response: Research indicates that replacing sugar with this compound in various products leads to a significantly lower blood glucose response. For instance, studies have shown reductions in the incremental glucose peak by 46% to 83% when this compound was used instead of sucrose .
  • Energy Content: this compound has a physiological energy value of approximately 8.4 kJ/g, which is lower than that of sucrose. This makes it an attractive option for low-calorie food formulations .

Case Study: Sugar-Free Chocolate

  • A well-established chocolate brand utilized this compound in their “No Sugar Added” chocolate bars. The transition allowed the brand to maintain sweetness without the caloric impact associated with sugar, demonstrating the successful integration of this compound into their product line .

Pharmaceutical Applications

Drug Delivery Systems:
this compound has been explored as an excipient in drug formulations due to its favorable properties:

  • Controlled Release: Research has indicated that this compound can be used in the development of co-processed excipient pellets, enhancing drug release profiles when combined with other materials like microcrystalline cellulose .
  • Stability and Compatibility: Studies have shown that this compound maintains stability under various conditions, making it suitable for formulating oral dosage forms .

Comparative Data Tables

Application AreaBenefitsKey Findings
Food IndustryLow glycemic indexBlood glucose response reduced by up to 83%
Low caloric contentPhysiological energy value ~8.4 kJ/g
PharmaceuticalEnhanced drug releaseImproved release profiles with co-processed excipients
Stability under varying conditionsCompatible with various formulations

Metabolic Effects

Studies have demonstrated that this compound consumption does not impair metabolic function or induce hypercalciuria, indicating its safety for regular dietary use . Long-term studies in animal models have shown no significant adverse effects on growth or metabolism when this compound was included in diets .

Gastrointestinal Tolerance

This compound is generally well tolerated by the gastrointestinal system. Research indicates that it does not cause significant digestive discomfort compared to other sugar alcohols, making it a preferable option for consumers sensitive to gastrointestinal disturbances .

Actividad Biológica

Isomalt is a sugar alcohol derived from sucrose, primarily composed of two isomeric forms: glucosyl-sorbitol and glucosyl-mannitol. It is commonly used as a low-calorie sweetener in various food products, particularly in sugar-free confections, due to its unique properties that mimic the taste and texture of sugar while providing fewer calories. This article explores the biological activity of this compound, focusing on its metabolic effects, gastrointestinal impact, and potential health benefits based on diverse research findings.

Digestibility and Bioavailability

Research indicates that this compound is poorly absorbed in the gastrointestinal tract. Studies involving rats demonstrated that when fed diets containing this compound, there was a significant reduction in fecal digestibility, attributed to increased fermentation by gut microbiota. For instance, a study found that after several weeks of feeding rats with this compound, fecal excretion of the compound declined from 25% to 1% of the intake .

In another experiment with ileum-reentrant fistulated pigs, it was observed that about 67% of intact this compound reached the terminal ileum, indicating partial absorption in the small intestine . However, most of the ingested this compound was fermented in the large intestine, leading to lower energy availability compared to sucrose .

Glycemic Response

This compound's impact on blood glucose levels has been extensively studied. A recent clinical trial showed that replacing sugar with this compound in sweets resulted in significantly lower blood glucose responses. Specifically, the incremental glucose peak (iCmax) was reduced by 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) dropped by 5% to 71% across various products . This effect suggests that this compound may be beneficial for individuals managing blood sugar levels.

Fermentation and Gut Microbiota

This compound's fermentation process in the gut has notable implications for digestive health. The increased fermentation activity leads to higher bacterial mass excretion but does not adversely affect fecal consistency . In studies examining healthy volunteers, regular consumption of this compound did not significantly alter levels of non-esterified fatty acids (NEFA), leptin, or fructosamine compared to sucrose .

Case Study: Long-term Consumption

A case study involving healthy individuals assessed the long-term effects of this compound consumption on various physiological markers. Participants exhibited lower levels of oxidized LDL and apolipoprotein A-1 after switching from sucrose to this compound . These findings suggest potential cardiovascular benefits associated with reduced sugar intake.

Comparative Analysis with Other Sweeteners

The following table summarizes key differences between this compound and other common sweeteners regarding their biological activity:

SweetenerGlycemic IndexAbsorption RateFermentation LevelHealth Benefits
This compoundLow (2)LowHighReduced blood glucose response
SucroseHigh (65)HighLowQuick energy source
SorbitolMedium (9)ModerateModerateLaxative effect

Propiedades

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860798
Record name 1-O-Hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass., Solid
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Details European Food Safety Authority (EFSA); EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA): Scientific Opinion on the substantiation of health claims related to the sugar replacers xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose and maintenance of tooth mineralisation by decreasing tooth demineralisation and reduction of post-prandial glycaemic responses (April 2011). Available from, as of July 28, 2011: https://www.efsa.europa.eu/en/publications.htm
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

850347-32-9, 64519-82-0, 20942-99-8
Record name 1-O-Hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 - 125 °C
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the chemical composition of isomalt?

A1: this compound is a sugar alcohol derived from sucrose. It primarily consists of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). The ratio of these isomers can vary depending on the this compound grade. []

Q2: How does the isomer ratio in this compound affect its properties?

A2: The ratio of 1,6-GPS to 1,1-GPM influences this compound's physical properties. For instance, a higher proportion of GPS leads to enhanced water solubility. [] This ratio also impacts its behavior during manufacturing processes like melt extrusion. []

Q3: What are the applications of this compound in the pharmaceutical industry?

A3: this compound is explored as a carrier in melt-extruded pharmaceutical formulations, particularly for poorly soluble drugs. It exhibits good water solubility and can exist in amorphous or partially crystalline forms post-extrusion. []

Q4: How does the processing temperature affect the properties of this compound during melt extrusion?

A4: Higher processing temperatures during melt extrusion can lead to a decrease in the glass transition temperature (Tg) of this compound extrudates. This, in turn, can influence the stability of the incorporated drug. []

Q5: What additives can improve the performance of this compound in melt extrusion?

A5: Trehalose dihydrate and lactitol monohydrate have been identified as potential additives that can enhance the performance of this compound in melt extrusion. These additives can increase the Tg of the extrudates, thereby improving the stability of the amorphous phase. []

Q6: Can this compound be used in the production of tablets through direct compression?

A6: Yes, specific directly compressible (DC) forms of this compound are suitable for tablet production through direct compression. These DC forms exhibit good compactibility and low sensitivity to lubricants. []

Q7: Has this compound been explored as a potential material for dosimetry applications?

A8: Research suggests that food-grade this compound could be used as an electron paramagnetic resonance (EPR) material for dosimetry, particularly in monitoring absorbed doses of gamma radiation. []

Q8: How is this compound digested in the human body?

A9: this compound is poorly digested in the small intestine. A significant portion reaches the colon, where it undergoes fermentation by the gut microbiota. [, , ]

Q9: How does this compound consumption affect the gut microbiota?

A10: Studies have shown that consuming this compound can lead to a shift in the gut microbial composition, particularly an increase in beneficial bacteria like Bifidobacteria. [, ]

Q10: What are the potential health benefits of this compound consumption?

A11: Due to its low digestibility and prebiotic properties, this compound is associated with potential health benefits like improved bowel function and a positive impact on the colonic environment. [, ]

Q11: Does this compound consumption affect blood sugar levels?

A12: this compound has a very low glycemic index, meaning it has a minimal impact on blood sugar levels compared to sucrose. [, ] This property makes it a suitable sugar substitute for individuals with diabetes.

Q12: Can this compound be used in low-calorie food products?

A13: Yes, this compound is frequently used in low-calorie food products. Its low caloric value and ability to provide sweetness and bulk make it a valuable ingredient in sugar-free confectionery, desserts, and beverages. [, , , , , , , ]

Q13: Are there any potential gastrointestinal side effects associated with this compound consumption?

A14: While generally well-tolerated, consuming large amounts of this compound can lead to gastrointestinal symptoms like stomach ache, abdominal rumbling, and loose stools in some individuals. This effect is attributed to its poor absorption in the small intestine and subsequent fermentation in the colon. [, , ]

Q14: How does the gastrointestinal tolerance of this compound compare to other polyols?

A15: Studies suggest that this compound might be better tolerated than some other polyols, such as lactitol. While both can cause gastrointestinal symptoms, the severity and incidence appear to be lower with this compound. [, ]

Q15: Does this compound contribute to tooth decay?

A17: No, this compound is non-cariogenic, meaning it doesn't contribute to tooth decay. This is because oral bacteria cannot easily metabolize this compound, unlike sucrose. [, , ]

Q16: How does this compound affect the sensory properties of food products?

A19: this compound can influence the sensory characteristics of food products. For instance, in jelly candies, increasing the proportion of this compound can lead to increased firmness but decreased tensile strength. [] The sensory impact often depends on the specific food matrix and the proportion of this compound used.

Q17: How does this compound compare to stevia as a sugar substitute in beverages?

A20: Both this compound and stevia are used as sugar substitutes in beverages. Stevia, being a high-intensity sweetener, is used in smaller quantities compared to this compound. Formulating with a combination of sweeteners like stevia, erythritol, and this compound can help achieve the desired sweetness profile and sensory characteristics. []

Q18: What analytical techniques are used to characterize this compound?

A21: Common analytical techniques used for this compound characterization include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM). These methods provide information about its chemical structure, thermal behavior, and morphology. []

Q19: What methods are used to quantify this compound in food products?

A22: High-performance liquid chromatography (HPLC) is often employed for quantifying this compound in food products. [] Method validation is crucial to ensure the accuracy, precision, and specificity of the analytical method. []

Q20: What are the challenges in analyzing this compound in the presence of other sugar alcohols?

A23: The structural similarity between this compound and other sugar alcohols, particularly maltitol, can pose challenges in analysis. Specific analytical techniques and appropriate separation methods are needed for accurate quantification when both are present in a product. []

Q21: Are there any environmental concerns associated with this compound production or disposal?

A24: While this compound itself is not considered a significant environmental hazard, its production and disposal should align with sustainable practices. This includes minimizing waste generation, exploring recycling options, and implementing efficient waste management strategies. []

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